Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)

Catalog No.
S13078981
CAS No.
607405-70-9
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2...

CAS Number

607405-70-9

Product Name

Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)

IUPAC Name

(1S,2R,4R)-1,7,7-trimethyl-5-prop-2-enylbicyclo[2.2.1]hept-5-en-2-ol

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-5-6-9-8-13(4)11(14)7-10(9)12(13,2)3/h5,8,10-11,14H,1,6-7H2,2-4H3/t10-,11-,13-/m1/s1

InChI Key

LQAHHCHXCFYSQK-NQBHXWOUSA-N

Canonical SMILES

CC1(C2CC(C1(C=C2CC=C)C)O)C

Isomeric SMILES

C[C@]12C=C([C@H](C1(C)C)C[C@H]2O)CC=C

Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) is a complex organic compound characterized by its bicyclic structure and specific stereochemistry. It is part of the bicyclo[2.2.1]heptane family, which features a unique arrangement of carbon atoms that imparts distinct chemical properties. The compound has a molecular formula of C₁₃H₁₈O and a molecular weight of approximately 198.28 g/mol. Its structure includes a hydroxyl group (-OH) and a double bond, contributing to its reactivity and potential applications in various chemical contexts.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The double bond in the bicyclic structure can be reduced to yield a saturated alcohol through catalytic hydrogenation with palladium on carbon.
  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups via nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that bicyclo[2.2.1]hept-5-en-2-ol exhibits various biological activities, including antimicrobial properties and potential interactions with biological pathways. Its structural features allow it to engage in biochemical pathways that may lead to cellular effects, although specific mechanisms of action are still being elucidated. Studies suggest that this compound may influence enzymatic activity or act as an intermediate in metabolic pathways, making it a candidate for further pharmacological exploration.

The synthesis of bicyclo[2.2.1]hept-5-en-2-ol typically involves:

  • Diels-Alder Reaction: A common method involves the Diels-Alder reaction between cyclopentadiene and ethylene, which forms the bicyclic structure.
  • Hydroboration-Oxidation: Following the Diels-Alder reaction, hydroboration followed by oxidation introduces the hydroxyl group to yield the final product. This process often utilizes tetrahydrofuran as a solvent and borane as a catalyst for hydroboration .

In industrial contexts, large-scale production may leverage continuous flow reactors to enhance efficiency and yield during these synthetic processes.

Bicyclo[2.2.1]hept-5-en-2-ol finds applications in various fields:

  • Pharmaceuticals: Its unique structure allows it to serve as a precursor for synthesizing biologically active compounds.
  • Polymer Chemistry: The compound can be utilized in the production of specialty polymers due to its ability to undergo polymerization reactions.
  • Flavor and Fragrance Industry: It may also be used in creating specific scents owing to its structural characteristics.

These applications underscore its importance in both academic research and industrial chemistry.

Interaction studies involving bicyclo[2.2.1]hept-5-en-2-ol have focused on its potential as a ligand in coordination chemistry and its reactivity with various electrophiles and nucleophiles. Investigations have shown that this compound can participate in complex formation with transition metals, influencing catalytic processes and enhancing reaction rates in organic synthesis . Further research into its interactions could reveal additional applications in materials science and catalysis.

Several compounds share structural similarities with bicyclo[2.2.1]hept-5-en-2-ol, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
NorborneneBicyclic structure without hydroxyl groupUsed extensively in polymerization reactions
Bicyclo[2.2.1]heptan-2-oneSaturated analogExhibits different reactivity due to lack of double bond
Bicyclo[3.3.0]octa-3-en-6-oneLarger bicyclic structureDifferent ring strain affects reactivity
Bicyclo[2.3.0]heptaneSimilar bicyclic frameworkMore saturated; different chemical behavior

Bicyclo[2.2.1]hept-5-en-2-ol is unique due to its combination of unsaturation and functional groups, allowing for diverse reactivity not seen in more saturated or simpler analogs like norbornene.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types